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molecular formula C12H13ClO3 B8717687 3-Chloro-3-(2,4-dimethyl-phenyl)-2-oxo-propionic acid methyl ester CAS No. 1007874-99-8

3-Chloro-3-(2,4-dimethyl-phenyl)-2-oxo-propionic acid methyl ester

Cat. No. B8717687
M. Wt: 240.68 g/mol
InChI Key: WSDVMICATORZTN-UHFFFAOYSA-N
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Patent
US07994336B2

Procedure details

This compound was synthesised as 3-chloro-3-(4-fluoro-phenyl)-2-oxo-propionic acid methyl ester but using 2,4-dimethylbenzaldehyde instead 4-fluorobenzaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4](=[O:14])[CH:5]([Cl:13])C1C=CC(F)=CC=1.[CH3:16]C1C=C(C)C=CC=1C=O.F[C:27]1[CH:34]=[CH:33][C:30]([CH:31]=O)=[CH:29][CH:28]=1>>[CH3:1][O:2][C:3](=[O:15])[C:4](=[O:14])[CH:5]([Cl:13])[C:27]1[CH:34]=[CH:33][C:30]([CH3:31])=[CH:29][C:28]=1[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C(C1=CC=C(C=C1)F)Cl)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=O)C=CC(=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(C(C(C1=C(C=C(C=C1)C)C)Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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